(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid
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Overview
Description
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid is a complex organic compound known for its unique structural properties. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups. The compound also contains a benzo[d][1,3]dioxole moiety, which is often found in bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Moiety: The propanoic acid backbone is constructed through a series of reactions, including alkylation and oxidation.
Introduction of the Benzo[d][1,3]dioxole Group: This step involves the coupling of the benzo[d][1,3]dioxole moiety to the propanoic acid backbone, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: The Fmoc group is typically removed using piperidine in DMF (dimethylformamide).
Major Products
Oxidation: Products include oxidized derivatives of the benzo[d][1,3]dioxole moiety.
Reduction: Reduced forms of the carbonyl groups, such as alcohols.
Substitution: Deprotected amino derivatives.
Scientific Research Applications
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid has several applications in scientific research:
Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis to protect amino groups during chain elongation.
Medicinal Chemistry: The compound’s structural motifs are found in various bioactive molecules, making it a valuable intermediate in drug development.
Biological Studies: It is used in the study of enzyme-substrate interactions and protein-ligand binding due to its structural complexity.
Material Science: The compound’s unique properties make it useful in the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid largely depends on its application:
Peptide Synthesis: The Fmoc group protects the amino group, preventing unwanted side reactions during peptide chain elongation. It is removed under basic conditions to reveal the free amino group for further reactions.
Biological Activity: When incorporated into bioactive molecules, the benzo[d][1,3]dioxole moiety can interact with biological targets such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)chromane-8-carboxylic acid
- 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-naphthoic acid
- 16-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexadecanoic acid
Uniqueness
- Structural Complexity : The combination of the Fmoc group and the benzo[d][1,3]dioxole moiety in ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid provides unique chemical properties that are not found in simpler compounds.
- Versatility : Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in scientific research.
Biological Activity
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid is a compound that combines a fluorene moiety with a benzo[d][1,3]dioxole structure and an amino acid backbone. This unique structural configuration suggests potential biological activities, particularly in pharmacology and medicinal chemistry. The compound's design allows for interactions with various biological targets, which can lead to therapeutic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes:
- Fluorene moiety : Known for its diverse pharmacological properties.
- Benzo[d][1,3]dioxole group : Associated with anti-inflammatory and anticancer activities.
- Amino acid backbone : Enhances solubility and interaction with biological systems.
Biological Activity Overview
The biological activity of this compound is characterized by several key areas:
-
Antimicrobial Activity :
- Compounds containing fluorene derivatives have shown significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups in similar structures enhances their activity against planktonic and biofilm states of bacteria .
- Anticancer Potential :
-
Anti-inflammatory Effects :
- Similar compounds have exhibited anti-inflammatory properties through modulation of cytokine production and inhibition of inflammatory pathways . The benzo[d][1,3]dioxole moiety is particularly noted for its role in reducing inflammation.
-
Mechanism of Action :
- The mechanism often involves interaction with specific receptors or enzymes that regulate metabolic pathways. Studies suggest that the compound may inhibit certain enzymatic activities or modulate receptor functions, leading to therapeutic effects .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various fluorene derivatives, including those structurally similar to this compound). Results indicated that modifications to the aryl moiety significantly influenced the spectrum and intensity of antimicrobial activity against strains like Bacillus anthracis and methicillin-resistant Staphylococcus aureus .
Study 2: Anticancer Activity
Another research focused on the antiproliferative effects of fluorene derivatives on cancer cell lines. It was found that compounds with linear alkyl side chains exhibited superior activity compared to those with branched chains or bulky groups. This study highlighted the potential of fluorene derivatives as lead compounds in cancer therapy .
Data Summary
Properties
Molecular Formula |
C26H23NO6 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
(2R)-2-(1,3-benzodioxol-5-ylmethyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C26H23NO6/c28-25(29)17(11-16-9-10-23-24(12-16)33-15-32-23)13-27-26(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12,17,22H,11,13-15H2,(H,27,30)(H,28,29)/t17-/m1/s1 |
InChI Key |
UVUURUKTDNDFJS-QGZVFWFLSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C[C@H](CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
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